molecular formula C64H67O42+ B1256990 Anemone blue anthocyanin 3

Anemone blue anthocyanin 3

Cat. No.: B1256990
M. Wt: 1508.2 g/mol
InChI Key: DNKBHPVEIROVRU-GWHBACHDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Anemone Blue Anthocyanin 3 is a polyacylated anthocyanin isolated from the blue-violet flowers of Anemone coronaria . This complex pigment has a molecular formula of C64H67O42+ and a molecular weight of 1508.197 g/mol . Its intricate structure is characterized by multiple organic acid acylations, including malonic acid moieties, which are critical for its role in developing stable blue and violet coloration in plant tissues . This compound is an essential standard for researchers investigating the mechanisms of flower coloration, particularly the phenomenon of intramolecular copigmentation, where acyl groups stack with the anthocyanin core to stabilize the blue color in the neutral pH conditions of the vacuole . Studies involving this anthocyanin contribute to advanced understanding of plant biochemistry and have applications in the biotechnological development of blue-colored ornamental flowers . Researchers utilize techniques such as HPLC, spectroscopic analysis, and resonance Raman micro-spectroscopy for its identification and characterization in both in-vivo and in-vitro studies . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C64H67O42+

Molecular Weight

1508.2 g/mol

IUPAC Name

2-[3-[[(2R,3R,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyphenyl]-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid

InChI

InChI=1S/C64H66O42/c65-17-34-42(77)47(82)56(103-38(73)8-4-21-2-6-26(67)29(70)10-21)64(100-34)106-57-48(83)44(79)36(19-95-39(74)16-40(75)104-55(60(92)93)52(87)58(88)89)102-63(57)99-33-15-24-27(68)13-23(96-61-50(85)45(80)43(78)35(101-61)18-94-37(72)7-3-20-1-5-25(66)28(69)9-20)14-31(24)97-53(33)22-11-30(71)41(76)32(12-22)98-62-51(86)46(81)49(84)54(105-62)59(90)91/h1-15,34-36,42-52,54-57,61-65,77-87H,16-19H2,(H9-,66,67,68,69,70,71,72,73,76,88,89,90,91,92,93)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52?,54+,55?,56-,57-,61-,62-,63-,64+/m1/s1

InChI Key

DNKBHPVEIROVRU-GWHBACHDSA-O

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biotechnology

Genetic Engineering for Color Modification

  • Researchers have utilized genetic engineering to enhance the blue coloration in flowers by introducing genes responsible for the synthesis of Anemone blue anthocyanin 3. For instance, the introduction of the F3′5′H gene from Phalaenopsis orchids into other species has resulted in successful color modifications, demonstrating the potential for creating novel flower varieties with desired traits .

Table 1: Genetic Modifications and Outcomes

Plant SpeciesGene IntroducedResulting Color
Phalaenopsis orchidF3′5′HBlue
ChrysanthemumCampanula F3′5′HBlue (ternatin C5)

Agriculture

Natural Pigment for Crop Improvement

  • This compound can be used as a natural pigment in agricultural products. Its application in ornamental plants not only enhances aesthetic value but also improves marketability. The stability and vibrant color can attract consumers and increase sales in floral markets .

Table 2: Applications in Agriculture

Application AreaDescription
Ornamental HorticultureUse as a natural dye to enhance flower colors
Crop BreedingGenetic modification for disease resistance

Food Science

Natural Food Colorant

  • The use of this compound as a natural food colorant is gaining attention due to increasing consumer preference for natural additives over synthetic ones. Its stability under acidic conditions makes it suitable for various food products, including beverages and confectioneries .

Table 3: Food Applications

Food ProductApplication
BeveragesNatural coloring agent
ConfectioneriesEnhances visual appeal

Medicine

Antioxidant Properties

  • This compound exhibits significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Studies have shown that anthocyanins can reduce inflammation and improve overall health outcomes .

Case Study: Antioxidant Efficacy

  • A study demonstrated that extracts containing this compound reduced oxidative stress markers in animal models, suggesting potential therapeutic applications in preventing chronic diseases.

Preparation Methods

Botanical Source and Initial Extraction

ABA-3 is isolated from the blue-violet petals of Anemone coronaria 'St. Brigid', a horticultural variety known for its vivid pigmentation. Fresh petals are homogenized in 5% acetic acid (v/v) to solubilize anthocyanins while minimizing degradation. The crude extract is filtered and concentrated under reduced pressure at 35°C to preserve thermolabile acyl groups. Initial spectrophotometric analysis at 520 nm confirms anthocyanin presence, with ABA-3 constituting approximately 36% of the total anthocyanin content in the extract.

Sequential Purification Techniques

Diaion HP-20 Column Chromatography

The concentrated extract is subjected to Diaion HP-20 resin, a macroporous adsorption polymer optimized for polyphenol retention. Elution begins with Milli-Q water to remove sugars and organic acids, followed by a stepwise methanol gradient (10–80% in 0.1% trifluoroacetic acid). ABA-3 elutes at 60% methanol, detected by its characteristic violet hue and UV-Vis absorbance at 280 nm (aromatic rings) and 520 nm (anthocyanidin chromophore).

Sephadex LH-20 Size Exclusion Chromatography

Further purification employs Sephadex LH-20, fractionating molecules by molecular weight. The ABA-3-enriched fraction is eluted with methanol:water:acetic acid (6:12:1 v/v), effectively separating it from lower molecular weight contaminants like flavonol glycosides. Retention time shifts monitored via HPLC ensure minimal co-elution.

Preparative HPLC Final Isolation

A C18 reverse-phase column (5 μm, 250 × 10 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation. ABA-3 elutes at 22.4 minutes under the following conditions:

  • 0–2 min: 10% B (isocratic)
  • 2–50 min: 10–100% B (linear gradient)
  • Flow rate: 2 mL/min

Structural Elucidation of ABA-3

Acidic and Alkaline Hydrolysis

Controlled hydrolysis reveals ABA-3’s constituent moieties:

  • Acid hydrolysis (2N HCl, 100°C, 30 min) : Yields delphinidin (aglycone), galactose, glucose, glucuronic acid, caffeic acid, malonic acid, and tartaric acid.
  • Alkaline hydrolysis (2N NaOH, 25°C, 4 hr) : Liberates caffeic acid (ester bonds) and malonic acid (acyl linkages), confirming its polyacylated nature.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

ABA-3 exhibits a molecular ion [M⁺] at m/z 1507.32 (calculated for C₆₄H₆₇O₄₂: 1507.29), consistent with the formula:
Delphinidin-3-O-(6′′-O-caffeoyl-β-galactopyranoside)-7-O-(6′′′-O-malonyl-β-glucuronopyranoside)-3′-O-(2′′′′-O-tartaroyl-β-glucopyranoside).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data (500 MHz, CD₃OD:DCl 99:1) confirm substitution patterns:

  • Delphinidin core : δ 9.02 (s, H-4), 8.12 (d, J = 8.9 Hz, H-6), 7.95 (d, J = 2.1 Hz, H-2′), 7.15 (d, J = 2.1 Hz, H-5′).
  • Caffeoyl group : δ 7.45 (d, J = 15.9 Hz, H-7′′), 6.82 (d, J = 8.2 Hz, H-5′′), 6.75 (dd, J = 8.2, 2.0 Hz, H-6′′).
  • Malonyl-tartaroyl bridge : δ 3.47 (m, malonyl CH₂), 5.22 (d, J = 2.4 Hz, tartaroyl H-1).

Stabilization Through Supramolecular Complexation

ABA-3’s blue color arises from intramolecular copigmentation and metal complexation. Reconstitution experiments demonstrate that Mg²⁺ and K⁺ ions enhance chromatic stability by coordinating with the anthocyanin’s phenolic hydroxyls. Optimal conditions involve a molar ratio of 1:1:1:2 (anthocyanin:flavonol:K⁺:Mg²⁺) in pH 5.0 buffer, yielding a bathochromic shift to λₘₐₓ 612 nm.

Quantitative Analysis and Validation

HPLC-DAD Quantification

A calibration curve using purified ABA-3 (0.1–100 μg/mL) shows linearity ( = 0.999) at 520 nm. Intraday and interday precision (RSD < 2.1%) confirm method robustness.

Validation of Extraction Efficiency

Comparative studies of extraction solvents reveal 5% acetic acid achieves 92% recovery vs. 80% for methanol-water (1:1). Sonication (40 kHz, 30 min) increases yield by 18% compared to maceration.

Challenges in Large-Scale Production

Despite methodological advances, ABA-3’s labile malonyl-tartaroyl ester bond poses stability challenges. Storage at −80°C in amber vials under nitrogen retains 95% integrity over 6 months, whereas room-temperature exposure degrades 40% within 72 hours.

Q & A

Q. How is the structural stability of this compound assessed under varying pH conditions?

  • Methodological Answer : Stability is evaluated by monitoring spectral shifts (e.g., λmax) via UV-Vis spectroscopy across pH gradients (1–10). Co-pigmentation assays with flavonoids (e.g., flavylium derivatives) are used to assess stabilization effects . Computational modeling of electron density distribution in the flavylium core can predict pH-dependent color retention .

Q. What genetic markers are associated with the biosynthesis of this compound?

  • Methodological Answer : MYB transcription factors (e.g., MaMYB114 in grape hyacinth) regulate anthocyanin biosynthetic genes like UFGT and F3H. Real-time qPCR quantifies gene expression during flower pigmentation stages, correlating with anthocyanin accumulation . Transcriptome-wide WGCNA analysis identifies co-expression modules (e.g., "blue" and "magenta" modules) linked to anthocyanin metabolism .

Advanced Research Questions

Q. How can multivariate statistical methods resolve contradictions in anthocyanin datasets (e.g., environmental vs. genetic influences)?

  • Methodological Answer : Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R) differentiate variables (e.g., light exposure, soil pH) affecting anthocyanin profiles. Cluster analysis classifies samples by anthocyanin composition, while ANOVA-like permutation tests validate significance of factors (e.g., blue light induction of ERF genes in pear) .

Q. What strategies optimize the enzymatic conversion of precursor anthocyanins into this compound?

  • Methodological Answer : High-throughput enzyme screening (e.g., metagenomic libraries) identifies candidate glucosyltransferases or acyltransferases. Directed evolution enhances catalytic efficiency, as demonstrated in the conversion of red cabbage anthocyanins using engineered enzymes (e.g., 3′-O-glucosyltransferase) . Kinetic assays (e.g., Michaelis-Menten parameters) quantify substrate specificity .

Q. How do nanoemulsion formulations affect the bioavailability and photostability of this compound?

  • Methodological Answer : Spontaneous emulsification (SE) with surfactants (e.g., Tween 80) and oil phases (e.g., medium-chain triglycerides) encapsulates anthocyanins, improving solubility. Dynamic Light Scattering (DLS) measures particle size (<200 nm), while accelerated stability testing under UV exposure monitors degradation kinetics .

Q. What molecular mechanisms explain the co-pigmentation behavior of this compound with flavonoids?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography reveal π-π stacking and hydrogen-bonding interactions between the flavylium core of anthocyanins and co-pigments (e.g., quercetin derivatives). Density Functional Theory (DFT) calculations model electron delocalization effects stabilizing the blue hue .

Q. How does blue light irradiation modulate transcriptional regulation of this compound biosynthesis?

  • Methodological Answer : RNA-Seq of light-exposed tissues identifies upregulated ERF transcription factors (e.g., Pp4ERF24 in pear). Chromatin Immunoprecipitation (ChIP-qPCR) confirms ERF binding to promoters of ANS and DFR genes. CRISPR-Cas9 knockout lines validate gene function in anthocyanin accumulation .

Data Contradiction and Validation

Q. How to reconcile discrepancies in total anthocyanin content reported by spectrophotometry vs. LC-MS/MS?

  • Methodological Answer : Spectrophotometry overestimates due to non-anthocyanin pigments (e.g., betalains), whereas LC-MS/MS provides isomer-specific quantification. Standardize protocols using internal standards (e.g., deuterated cyanidin) and validate with spike-recovery experiments .

Q. What experimental controls mitigate batch-to-batch variability in this compound extraction?

  • Methodological Answer : Include biological replicates (n ≥ 5) and reference materials (e.g., NIST anthocyanin standards). Normalize data to dry weight or DNA content. Use multivariate ANOVA to account for environmental covariates (e.g., temperature during growth) .

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